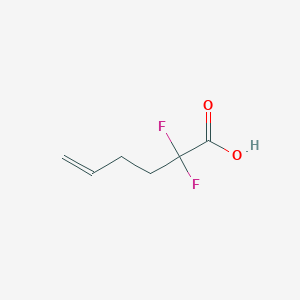
2,2-Difluoro-5-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2-difluoro compounds has been achieved by converting stilbenes to 1,2-difluoro,1-2-diphenylethanes and then oxidation of the aryl rings to generate 2,3-difluorosuccinic acids and their derivatives .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-5-hexenoic acid” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The compound has been involved in consecutive cross-coupling reactions with boronic acids . The use of 4 equiv of boronic acids in the presence of catalytic amount of Pd(PPh3)2Cl2 and Na2CO3 in this reaction resulted in the formation of symmetrical di-coupled products .Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- 2,2-Difluoro-5-hexenoic acid and its derivatives have been synthesized and evaluated for their role as inhibitors of gamma-aminobutyric acid transaminase (GABA-T). One of the derivatives, (Z)-4-amino-6-fluoro-5-hexenoic acid, demonstrated significant activity, highlighting the potential of these compounds in biochemical research (Kolb et al., 1987).
Chemical Synthesis and Reactions
- The compound has been utilized in the synthesis of fluorine-containing δ-valerolactones, demonstrating its utility in the creation of fluorinated organic compounds (Fang et al., 2008).
- Studies have shown its application in the enzymatic synthesis of 5-hydroxypipecolic acid, using techniques like hydrolytic kinetic resolution and regioselective attack to produce specific isomers (Krishnamurthy et al., 2015).
- Research has demonstrated the use of this compound derivatives in the synthesis of proteins with modified functionalities, particularly in bacterial protein biosynthesis (van Hest & Tirrell, 1998).
Material Science and Organic Chemistry
- The compound has been instrumental in studying the structural assembly of hydroxycarboxylic acid frameworks, providing insights into hydrogen-bonded arrays and molecular structures (Berlekamp et al., 1996).
- Investigations into the intramolecular acylation of hexenoic acids, including this compound, have provided understanding of reaction mechanisms and synthesis pathways in organic chemistry (Ansell et al., 1968).
Environmental and Catalytic Studies
- The compound's derivatives have been used in catalytic studies, particularly in exploring the epoxidation of alkenes bearing a carboxylic acid group, showcasing its relevance in catalytic reactions and environmental chemistry (Morris et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-difluorohex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-3-4-6(7,8)5(9)10/h2H,1,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBSVUVEKGYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


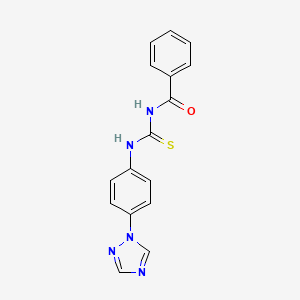
![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)
![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)
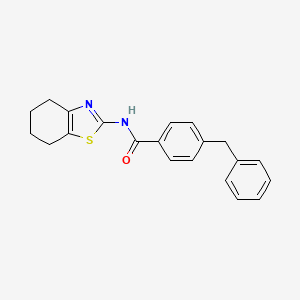
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)



![N-(3,5-Dimethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2789812.png)
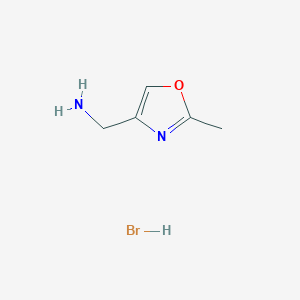
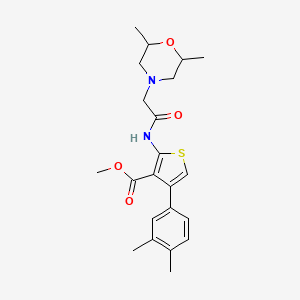
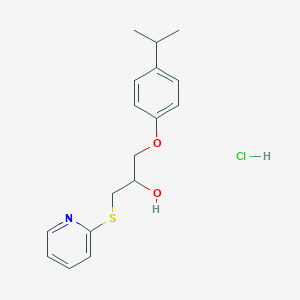
![N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2789819.png)